molecular formula C11H16N2O5 B15287575 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide

Cat. No.: B15287575
M. Wt: 256.25 g/mol
InChI Key: FDFGNPCJMCLJQU-TURQNECASA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide is a complex organic compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the formation of the pyridine ring and subsequent deprotection. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Various substituents can be introduced to the pyridine ring or the sugar moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce piperidine derivatives.

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biomolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a sugar moiety sets it apart from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide

InChI

InChI=1S/C11H16N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-3,7-9,11,14-16H,4-5H2,(H2,12,17)/t7-,8-,9-,11-/m1/s1

InChI Key

FDFGNPCJMCLJQU-TURQNECASA-N

Isomeric SMILES

C1C(=CC=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N

Canonical SMILES

C1C(=CC=CN1C2C(C(C(O2)CO)O)O)C(=O)N

Origin of Product

United States

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